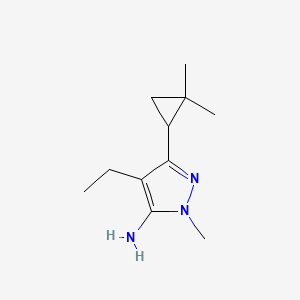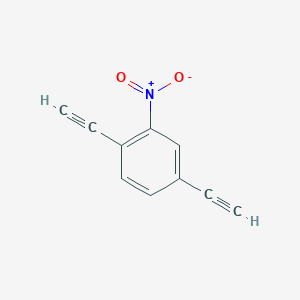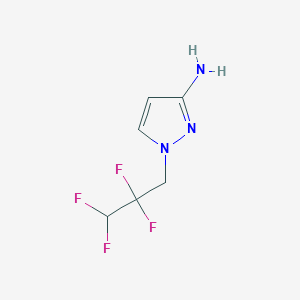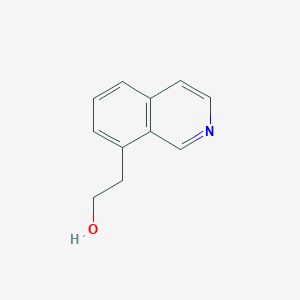![molecular formula C8H17N3O B13076482 1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminocyclobutyl)methyl]-3-ethylurea typically involves the reaction of 1-aminocyclobutane with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(1-Aminocyclobutyl)methyl]-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-[(1-Aminocyclobutyl)methyl]-3-ethyl-3-methylurea: Similar in structure but with an additional methyl group.
1-((3-Aminocyclobutyl)methyl)-3-(tert-butyl)urea: Contains a tert-butyl group instead of an ethyl group.
Uniqueness
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H17N3O |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-[(1-aminocyclobutyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-7(12)11-6-8(9)4-3-5-8/h2-6,9H2,1H3,(H2,10,11,12) |
Clave InChI |
YVLGZMNCQZLBET-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCC1(CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


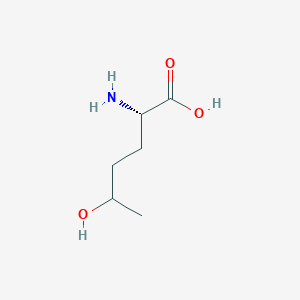
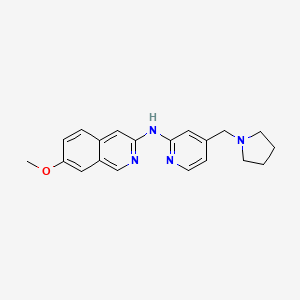
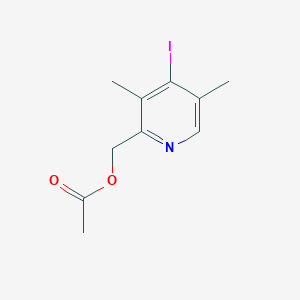

![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

